5,7-Dimethoxyisoflavone

Antifungal Mycotoxin inhibition Food safety

Generic isoflavone substitution introduces uncontrolled variables in antifungal and estrogen receptor assays. 5,7-Dimethoxyisoflavone (CAS 26964-35-2) eliminates this risk with dual C5/C7 methoxy substitution, zero hydrogen bond donors, and enhanced metabolic stability over hydroxylated analogs. • Confirmed antifungal activity against Aspergillus flavus and A. parasiticus (aflatoxin-producing fungi) • Defined SERM activity for estrogen receptor structure-activity relationship studies • Established UV spectral characteristics and chromatographic behavior for analytical method development Available at ≥95% purity with standard pack sizes from 5 mg to bulk custom synthesis.

Molecular Formula C17H14O4
Molecular Weight 282.29 g/mol
CAS No. 26964-35-2
Cat. No. B191125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dimethoxyisoflavone
CAS26964-35-2
Molecular FormulaC17H14O4
Molecular Weight282.29 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C(=C1)OC)C(=O)C(=CO2)C3=CC=CC=C3
InChIInChI=1S/C17H14O4/c1-19-12-8-14(20-2)16-15(9-12)21-10-13(17(16)18)11-6-4-3-5-7-11/h3-10H,1-2H3
InChIKeyCDSSYLTXYXEANW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,7-Dimethoxyisoflavone Identification & Properties


5,7-Dimethoxyisoflavone (CAS 26964-35-2) is a 7-O-methylisoflavone flavonoid lipid characterized by methoxy substituents at the C5 and C7 positions of the isoflavone backbone [1]. It is a naturally occurring compound isolated from peanuts (Arachis hypogaea) and other plant sources, with a molecular formula of C17H14O4 and molecular weight of 282.29 g/mol [2]. The compound is highly hydrophobic, with a calculated logP of 3.02–3.26 and aqueous solubility of approximately 0.016 g/L [3]. It contains no hydrogen bond donors and has a polar surface area of 44.76 Ų, distinguishing it from hydroxylated isoflavone analogs [3]. Commercial availability for research purposes includes purity specifications of ≥95% from multiple vendors, with storage conditions at 10–25°C .

Methoxy-substituted isoflavone probe from peanut

Antifungal screening & SERM pathway studies

Consistent purity specification for reproducible assays

5,7-Dimethoxyisoflavone Differentiation from Analogues


The substitution pattern of methoxy groups on the isoflavone scaffold critically determines biological activity, physicochemical properties, and experimental reproducibility. 5,7-Dimethoxyisoflavone contains methoxy groups at both the C5 and C7 positions, whereas common analogs such as 7-methoxyisoflavone possess only a single methoxy substituent, and hydroxylated isoflavones like genistein (5,7,4′-trihydroxyisoflavone) and biochanin A (5,7-dihydroxy-4′-methoxyisoflavone) differ fundamentally in hydrogen bonding capacity and metabolic susceptibility [1]. The absence of free hydroxyl groups in 5,7-dimethoxyisoflavone eliminates hydrogen bond donor capacity, conferring enhanced metabolic stability relative to hydroxylated analogs, which undergo rapid glucuronidation and sulfation in vivo [2]. This structural distinction translates directly to divergent performance in antifungal assays, receptor binding profiles, and chromatographic behavior [1]. Generic substitution with non-identical isoflavones introduces uncontrolled variables that invalidate comparative analyses and compromise study reproducibility.

!

Mono-methoxy analogs (e.g., 7-methoxyisoflavone) may shift chromatographic behavior and antifungal profiles.

!

Hydroxylated isoflavones (e.g., genistein) differ in hydrogen bonding and metabolic stability, altering assay outcomes.

5,7-Dimethoxyisoflavone Differentiation Evidence


Antifungal Activity Against Aspergillus flavus

5,7-Dimethoxyisoflavone demonstrates specific inhibitory activity against Aspergillus flavus, a major aflatoxin-producing fungus. The compound was isolated from peanuts and its antifungal identity was confirmed via direct comparison with an authentic synthetic sample [1]. While a minimum inhibitory concentration (MIC) value is not provided in the available literature for this compound, the presence of dual methoxy groups at C5 and C7 distinguishes it from 7-methoxyisoflavone and hydroxylated isoflavones in chromatographic mobility, UV spectral characteristics, and fungal inhibition profiles [1].

Antifungal Identity
Method context

Confirmed inhibitor of Aspergillus flavus; UV & TLC match synthetic standard

Supports antifungal screening use

Quantitative MIC vs analogs not reported

Antifungal Mycotoxin inhibition Food safety

Methoxy-Enhanced SERM Activity

5,7-Dimethoxyisoflavone acts as a selective estrogen receptor modulator (SERM), binding to estrogen receptors and modulating estrogenic effects without activating the receptor in the same manner as endogenous estradiol . The methoxy groups at positions 5 and 7 enhance bioavailability and metabolic stability compared to hydroxylated naturally occurring isoflavone counterparts such as genistein (5,7,4′-trihydroxyisoflavone), which are subject to rapid phase II conjugation [1].

SERM Activity
Class-level

Reported SERM binding; methoxy groups may enhance stability

Supports estrogen receptor pathway studies

Direct comparative binding data not available

SERM Estrogen receptor Hormone modulation

Metabolic Stability of 5,7-Dimethoxy Substitution

The dual methoxy substitution at C5 and C7 eliminates hydrogen bond donor capacity (0 hydrogen bond donors versus multiple donors in hydroxylated isoflavones), which is associated with reduced susceptibility to phase II conjugative metabolism [1]. Pharmacokinetic studies on structurally related methoxyflavones, including 5,7-dimethoxyflavone (DMF), demonstrate extended plasma residence with half-lives ranging from 3 to 11.5 hours depending on the model system, and oral bioavailability values of 1–4% [2][3].

Metabolic Stability
Class-level

Related 5,7-dimethoxyflavone half-life: 3–11.5 h (rat/mouse)

Informs metabolic stability expectations

5,7-Dimethoxyisoflavone-specific PK not reported

Pharmacokinetics Metabolic stability Methoxyflavones

Physicochemical Differentiation from 7-Methoxyisoflavone

5,7-Dimethoxyisoflavone exhibits distinct physicochemical properties compared to mono-methoxylated analogs such as 7-methoxyisoflavone. The compound is highly hydrophobic with a calculated logP of 3.02–3.26 and aqueous solubility of 0.016 g/L [1]. It contains zero hydrogen bond donors and four hydrogen bond acceptors, with a polar surface area of 44.76 Ų [1]. In contrast, 7-methoxyisoflavone, possessing one less methoxy group, would exhibit different partition behavior and chromatographic retention characteristics, although direct comparative data are not available in the identified literature.

Physicochemical Profile
Class-level

logP 3.02–3.26; 0 H-bond donors; PSA 44.76 Ų

Distinct from mono-methoxy analogs

Computational predictions; experimental validation advised

LogP Hydrophobicity Hydrogen bonding Methoxyisoflavones

Synthesis and Purity Specifications

5,7-Dimethoxyisoflavone is commercially available with minimum purity specifications of 95% from multiple research-grade suppliers . Synthesis routes include methylation of 5,7-dihydroxyisoflavone using dimethyl sulfate or methyl iodide in the presence of potassium carbonate . The compound can be obtained via partial demethylation of dimethoxyisoflavone with hydriodic acid to yield 7-methoxy-5-hydroxyisoflavone, demonstrating the synthetic relationship between these structurally related isoflavones [1].

Purity & Synthesis
Specification review

≥95% purity specification; methylation of 5,7-dihydroxyisoflavone

Supports lot consistency and analog preparation

Verification via COA recommended

Synthesis Purity Quality control Research-grade

5,7-Dimethoxyisoflavone Research Applications


Antifungal Research for Aspergillus and Mycotoxin Control

5,7-Dimethoxyisoflavone is appropriate for studies investigating natural product-based inhibition of Aspergillus flavus and Aspergillus parasiticus [1]. The compound's confirmed antifungal activity against these aflatoxin-producing fungi supports its use in agricultural mycology research, food safety investigations, and studies of plant-pathogen interactions. The compound's isolation from peanuts provides a biologically relevant context for investigating host resistance mechanisms [1].

SERM Mechanistic Studies

The SERM activity of 5,7-dimethoxyisoflavone supports its application in estrogen receptor signaling research . The compound's methoxy substitution pattern confers differential receptor binding and activation characteristics compared to hydroxylated isoflavones, enabling investigation of structure-activity relationships in estrogen-responsive systems [2].

Isoflavone SAR Investigations

5,7-Dimethoxyisoflavone serves as a defined methoxylated isoflavone standard for SAR studies examining the impact of methoxy versus hydroxy substitution on biological activity, receptor binding, and metabolic stability [1][2]. The compound's distinct physicochemical profile (logP 3.02–3.26, 0 H-bond donors) relative to hydroxylated isoflavones makes it suitable for investigating the role of hydrogen bonding capacity in determining pharmacological and pharmacokinetic behavior [3].

Natural Product Authentication & Analysis

The established UV spectral characteristics of 5,7-dimethoxyisoflavone in methanol, methanol+NaOMe, and methanol+AlCl₃ support its use as a reference standard in flavonoid identification and quantification [1]. The compound's chromatographic behavior on TLC and column chromatography provides a benchmark for developing analytical methods targeting methoxylated isoflavones in plant extracts and biological matrices [1].

Application
Selection Property
Validation Focus
Antifungal screening studies
Confirmed A. flavus inhibition
Antifungal assay endpoint review
Estrogen receptor signaling research
SERM activity context
Receptor binding assay interpretation
Isoflavone SAR investigations
Methoxy vs. hydroxy substitution pattern
Physicochemical property comparison
Natural product analytical reference
Defined UV/TLC identity
Chromatographic method validation

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